molecular formula C7H10N2OS B12107731 2-(Pyrrolidin-3-yloxy)-1,3-thiazole

2-(Pyrrolidin-3-yloxy)-1,3-thiazole

Cat. No.: B12107731
M. Wt: 170.23 g/mol
InChI Key: VMSFKACVRIPQQM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)-1,3-thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole typically involves the reaction of a pyrrolidine derivative with a thiazole precursor. One common method involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or thiazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiazole rings.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(Pyrrolidin-3-yloxy)-1,3-thiazole.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-pyrrolidin-3-yloxy-1,3-thiazole

InChI

InChI=1S/C7H10N2OS/c1-2-8-5-6(1)10-7-9-3-4-11-7/h3-4,6,8H,1-2,5H2

InChI Key

VMSFKACVRIPQQM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=CS2

Origin of Product

United States

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